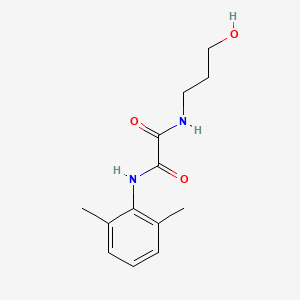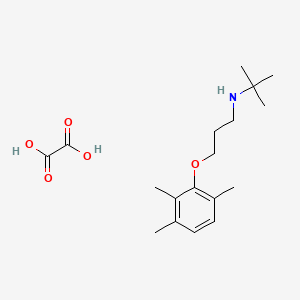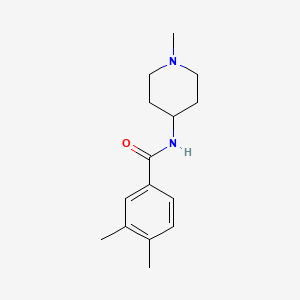
N-(2,6-dimethylphenyl)-N'-(3-hydroxypropyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-N'-(3-hydroxypropyl)ethanediamide, commonly known as DMPA, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. This interaction is critical in regulating the levels and activity of p53, which is a key player in the cellular response to stress and DNA damage.
作用机制
DMPA binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This results in the stabilization and activation of p53, leading to the transcription of downstream target genes that mediate cell cycle arrest, DNA repair, and apoptosis. DMPA has been shown to be highly selective for MDM2 and does not affect other E3 ubiquitin ligases.
Biochemical and Physiological Effects
DMPA has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, DMPA has been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
DMPA is a highly potent and selective inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the p53 pathway and its role in cancer. Its small size and low toxicity make it suitable for use in in vitro and in vivo experiments. However, DMPA has limited solubility in aqueous solutions, which can make it challenging to use in certain assays. In addition, its high potency can make it difficult to determine the optimal concentration for use in experiments.
未来方向
There are several future directions for the use of DMPA in scientific research. One area of interest is the development of DMPA analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the role of p53 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. DMPA may also have potential as a therapeutic agent for cancer, either alone or in combination with chemotherapy and radiation therapy.
合成方法
The synthesis of DMPA involves several steps, including the reaction of 2,6-dimethylaniline with 3-chloropropionyl chloride to form N-(2,6-dimethylphenyl)-3-chloropropanamide. This intermediate is then reacted with ethylenediamine to form the final product, N-(2,6-dimethylphenyl)-N'-(3-hydroxypropyl)ethanediamide. The synthesis of DMPA has been optimized to produce high yields and purity.
科学研究应用
DMPA has been extensively used in scientific research as a tool to study the p53 pathway and its role in cancer. It has been shown to enhance the levels and activity of p53, leading to cell cycle arrest and apoptosis in cancer cells. DMPA has also been used to investigate the role of p53 in DNA damage response, aging, and other cellular processes.
属性
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-5-3-6-10(2)11(9)15-13(18)12(17)14-7-4-8-16/h3,5-6,16H,4,7-8H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXZMEBKTUGCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5017608.png)
![2-cyano-N-cyclohexyl-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5017611.png)
![2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5017619.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N~1~-ethylglycinamide](/img/structure/B5017624.png)
![2-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5017630.png)
![N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5017633.png)
![N-(5-chloro-2-pyridinyl)-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B5017648.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5017661.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5017672.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B5017679.png)
